molecular formula C13H11NO3 B055462 2-Nitro-5-phenoxytoluene CAS No. 112880-83-8

2-Nitro-5-phenoxytoluene

Cat. No. B055462
M. Wt: 229.23 g/mol
InChI Key: COHVZTXZLIRSTM-UHFFFAOYSA-N
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Description

2-Nitro-5-phenoxytoluene is a chemical compound that is part of the broader family of nitrotoluenes, which are important in the production of various industrial chemicals and materials. Its study encompasses various fields, including organic synthesis, molecular structure analysis, and the investigation of its chemical and physical properties.

Synthesis Analysis

The synthesis of related nitrotoluenes and compounds involves catalytic processes, such as the hydroxylation of benzene to phenol, which can be catalyzed by nickel complexes in the presence of hydrogen peroxide (Morimoto et al., 2015). Although direct synthesis methods for 2-Nitro-5-phenoxytoluene are not explicitly detailed, understanding the catalytic processes provides a foundation for synthesizing related compounds.

Molecular Structure Analysis

Molecular structure and internal rotational barriers of nitrotoluenes have been studied using density functional theory (DFT), indicating planarity and non-planarity in molecules related to 2-Nitro-5-phenoxytoluene (Chen & Chen, 2001). These studies are essential for understanding the structural dynamics and electronic properties that influence the chemical behavior of nitrotoluenes.

Chemical Reactions and Properties

Studies on the decomposition mechanisms of nitrotoluenes reveal various pathways, including the formation of different intermediates and products depending on the conditions (Chen et al., 2006). This knowledge helps predict the reactivity and stability of 2-Nitro-5-phenoxytoluene under different chemical environments.

Physical Properties Analysis

The physical properties of nitrotoluenes, including 2-Nitro-5-phenoxytoluene, are influenced by their molecular structure. Electron diffraction studies provide insights into bond lengths and angles, offering a deeper understanding of the molecular geometry that affects physical properties (Shishkov et al., 1998).

Chemical Properties Analysis

The nitro and phenoxy groups in 2-Nitro-5-phenoxytoluene contribute to its solvatochromism and potential use as a probe for investigating solvent mixtures (Nandi et al., 2012). Such chemical properties are crucial for applications in materials science and analytical chemistry.

Scientific Research Applications

  • Microbial Degradation and Biotransformation:

    • Nitroaromatic compounds like 2-Nitro-5-phenoxytoluene undergo biotransformation under both aerobic and anaerobic conditions, leading to various derivatives without breaking the aromatic ring. This process is significant for biodegradation technologies (Hawari et al., 2000).
  • Kinetics of Hydroxylation Reactions:

    • Studies on the hydroxylation of benzene using nitrous oxide (N2O) on modified zeolites have implications for understanding the reaction kinetics of similar nitroaromatic compounds (Reitzmann et al., 2002).
  • Catalysis and Oxidation Reactions:

    • Certain FeZSM-5 catalysts have been studied for their activity in the hydroxylation of benzene to phenol, which can be relevant for understanding the reactivity of nitroaromatic compounds like 2-Nitro-5-phenoxytoluene (Yuranov et al., 2004).
  • Thermal Decomposition Studies:

    • Research on the thermal decomposition of 2-nitrotoluene, a compound structurally similar to 2-Nitro-5-phenoxytoluene, provides insights into the thermal stability and reactivity of such compounds (Zhu et al., 2017).
  • Biodegradation of Nitroaromatic Compounds:

    • Studies on the biodegradation of nitroaromatic compounds highlight the microbial systems capable of transforming or biodegrading these compounds, which is relevant for environmental remediation (Spain, 2013).
  • Selective Oxidation Using Zeolites:

    • Research on the selective oxidation of aromatic compounds using zeolites and mild oxidants can be applied to understand the reactivity of 2-Nitro-5-phenoxytoluene (Kustov et al., 2000).
  • Internal Rotational Barriers Study:

    • A theoretical study of the internal rotational barriers in nitrobenzene and 2-nitrotoluene provides insights into the molecular geometries and reactivities of similar compounds (Chen & Chen, 2001).
  • Graphene-based Catalysts for Nitro Compound Reduction:

    • Recent progress in the reduction of nitro compounds using graphene-based catalysts is relevant for the transformation of 2-Nitro-5-phenoxytoluene into other compounds (Nasrollahzadeh et al., 2020).

properties

IUPAC Name

2-methyl-1-nitro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHVZTXZLIRSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369505
Record name 2-nitro-5-phenoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-nitro-4-phenoxybenzene

CAS RN

112880-83-8
Record name 2-nitro-5-phenoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.1 g (150 mmol) of phenol were dissolved in 120 ml of anhydrous N,N-dimethylacetamide, while stirring, 20.6 g (150 mmol) of finely powdered potassium carbonate were added and the mixture was stirred at 70°-80° C. for 30 minutes. After cooling to 20° C., 23.25 g (18.3 ml, 150 mmol) of 5-fluoro-2-nitrotoluene were added dropwise, the mixture was heated at 135°-140° C. for 2 hours and, after cooling, concentrated in vacuo, the residue was introduced into ice and the crystalline product was filtered off with suction, washed with water and dried, 30 g, melting point 43°-46° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
18.3 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

Combine potassium hydroxide (3 g, 0.054 mol) and phenol (15 g, 0.16 mol), and heat to 110° C. until the potassium hydroxide is dissolved. Cool the mixture to room temperature and add 5-fluoro-2-nitrotoluene (7.75 g, 0.05 mol) in one aliquot. Heat the reaction mixture to 130° C. for 30 min, cool to room temperature, and then pour into 10% NaOH (200 mL). Extract the aqueous solution with ether (2×100 mL), combine the organic layers and wash with 10% NaOH (2×100 mL), water (2×100 mL), dry over Na2SO4 and concentrate in vacuo. Chromatograph on silica gel eluting with hexanes/ethyl acetate to give 2-nitro-5-phenoxytoluene as a solid: 1H NMR (300 MHz, CDCl3) 2.59 (s, 3H), 6.81–6.85 (m, 2H), 7.06–7.09 (m, 2H), 7.22–7.26 (m, 1H), 7.40–7.45 (m, 2H), 8.03–8.06 (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (9.8 g), phenol (11.89 g), potassium carbonate (12.22 g) and copper bronze (1.0 g) was boiled for 16 hours. After cooling to room temperature the mixture was extracted with boiling diethyl ether (2×500 ml) and the combined organic phases washed with aqueous 1N sodium hydroxide (6×100 ml) and water (3×100 ml). After drying (MgSO4), solvent was removed at reduced pressure and the residue column chromatographed (silica gel, hexane→5% diethyl ether/hexane eluant) to give 2-nitro-5-phenoxytoluene (2.06 g) as an oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11.89 g
Type
reactant
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WK Anderson, A Gopalsamy… - Journal of medicinal …, 1994 - ACS Publications
Design, Synthesis, and Study of 9-Substituted Ellipticine and 2-Methylellipticinium Analogs as Potential CNS-Selective Antitumor Page 1 J. Med. Chem. 1994, 37, 1955-1963 1955 …
Number of citations: 41 pubs.acs.org

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